molecular formula C9H16FNO2 B1485830 (3R,4S)-4-fluoro-N-[(oxolan-2-yl)methyl]oxolan-3-amine CAS No. 2166482-11-5

(3R,4S)-4-fluoro-N-[(oxolan-2-yl)methyl]oxolan-3-amine

Cat. No. B1485830
CAS RN: 2166482-11-5
M. Wt: 189.23 g/mol
InChI Key: JKLNEIKAWZWEMR-CFCGPWAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-4-Fluoro-N-[(oxolan-2-yl)methyl]oxolan-3-amine, or 4-Fluoro-N-[(oxolan-2-yl)methyl]oxolan-3-amine, is a novel fluorinated compound with a wide range of potential applications in scientific research. It is a substituted oxolane derivative with a chiral center, making it an interesting target for many synthetic chemists. This compound has been studied for its potential use in drug discovery, as a reagent in organic synthesis, and as a building block for the synthesis of other compounds.

Scientific Research Applications

PFAS Removal in Water Treatment

Amine-containing sorbents have emerged as a promising solution for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances, due to their persistent and mobile nature, pose significant environmental risks. The amine-functionalized sorbents work through electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, providing a viable alternative for PFAS control in municipal water and wastewater treatment. The development and application of these sorbents are critical in addressing the low recommended safe concentrations of PFAS in drinking water, which can be as low as 6 ng/L (Ateia et al., 2019).

Advanced Oxidation Processes (AOPs) for Hazardous Compounds Degradation

Nitrogen-containing compounds, including amines and azo dyes, are prevalent in various industries but are resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have shown efficacy in mineralizing these compounds, thereby enhancing the treatment schemes. The effectiveness of AOPs in degrading nitrogen-containing hazardous compounds underscores the importance of such technologies in mitigating the environmental impact of industrial waste. The review by Bhat and Gogate (2021) provides a comprehensive overview of AOPs' role in degrading these compounds, highlighting the critical factors and optimized procedures for effective treatment (Bhat & Gogate, 2021).

Analytical Methods for Pharmaceutical Products

The analytical review of antidiabetic drug Empagliflozin, which shares structural similarities with amines, focuses on sophisticated instruments-based methods for quantitative analysis in pharmaceuticals. This review covers spectrophotometry, chromatography, and methods for estimation in human plasma, demonstrating the importance of accurate and reliable analytical techniques in drug development and quality control. Such methodologies are crucial for ensuring the efficacy and safety of pharmaceutical products (Danao, 2021).

properties

IUPAC Name

(3R,4S)-4-fluoro-N-(oxolan-2-ylmethyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c10-8-5-12-6-9(8)11-4-7-2-1-3-13-7/h7-9,11H,1-6H2/t7?,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLNEIKAWZWEMR-CFCGPWAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2COCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CN[C@@H]2COC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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